molecular formula C15H19F2NO2 B5177606 ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate

ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate

Cat. No. B5177606
M. Wt: 283.31 g/mol
InChI Key: JVHDHWVQQPWGLP-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate, also known as DF-MPJC, is a chemical compound that belongs to the class of piperidinecarboxylate derivatives. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. In

Mechanism of Action

The exact mechanism of action of ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act as a positive allosteric modulator of the mu-opioid receptor. This receptor is involved in the regulation of pain sensation, mood, and reward pathways in the brain. By modulating the activity of this receptor, ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate may produce analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce anxiety-like behavior in rodents. ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate has been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate is its potential as a non-opioid alternative for pain management. It has been shown to produce analgesic effects without the risk of addiction or respiratory depression associated with traditional opioids. However, one limitation of ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate is its limited bioavailability, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate. One area of interest is the development of more potent and selective analogs of ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate with improved bioavailability. Another area of interest is the investigation of the potential applications of ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate in the treatment of addiction and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate and its potential effects on other physiological systems in the body.
In conclusion, ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its analgesic and anxiolytic effects make it a potential alternative to traditional pain medications and a potential treatment for addiction and anxiety disorders. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of ethyl piperidine-3-carboxylate with 3,4-difluorobenzyl bromide in the presence of a strong base, followed by purification through column chromatography. The final product is obtained as a white solid with a high purity yield.

Scientific Research Applications

Ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate has been primarily studied for its potential applications in neuroscience research, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of pain, and it has been suggested as a potential alternative to traditional pain medications such as opioids. ethyl 1-(3,4-difluorobenzyl)-3-piperidinecarboxylate has also been studied for its potential applications in the treatment of addiction and anxiety disorders.

properties

IUPAC Name

ethyl 1-[(3,4-difluorophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-2-20-15(19)12-4-3-7-18(10-12)9-11-5-6-13(16)14(17)8-11/h5-6,8,12H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHDHWVQQPWGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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